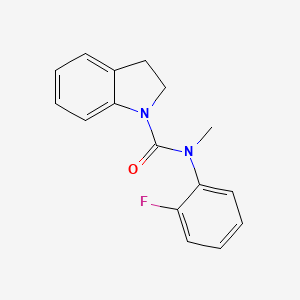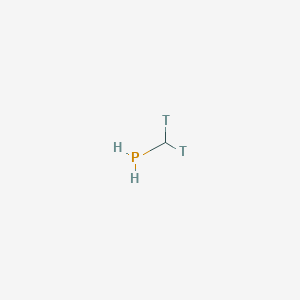![molecular formula C59H87N19O16 B12381827 H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]” is a synthetic peptide with potential applications in various scientific fields. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes:
Coupling Reactions: Sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cyclization: Formation of cyclic structures through specific reaction conditions, often involving the use of coupling agents like HBTU or DIC.
Cleavage and Purification: Removal of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
Industrial production of such peptides may involve large-scale SPPS, followed by rigorous purification and quality control processes to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Agents: HBTU, DIC, EDC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide, such as oxidized or reduced forms, or peptides with substituted amino acids.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as a model compound for developing new synthetic methods.
Catalysis: Studied for its potential catalytic properties in various chemical reactions.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways.
Protein-Protein Interactions: Used to study interactions between proteins and peptides.
Medicine
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applied in the development of biotechnological products.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Mecanismo De Acción
The mechanism by which this compound exerts its effects likely involves binding to specific molecular targets, such as receptors or enzymes. The pathways involved may include:
Signal Transduction: Activation or inhibition of signaling pathways.
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo[Arg-Gly-Asp-D-Phe-Lys]: A similar cyclic peptide with known biological activities.
H-Glu(1)-cyclo[Arg-Gly-Asp-D-Phe-Lys]: Another variant with a different sequence.
Uniqueness
The uniqueness of “H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]” lies in its specific sequence and structure, which may confer unique biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C59H87N19O16 |
|---|---|
Peso molecular |
1318.4 g/mol |
Nombre IUPAC |
2-[(2S,5R,8S,11S)-8-[4-[[(4S)-4-amino-5-[4-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentanoyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C59H87N19O16/c60-35(49(86)66-24-10-8-18-39-53(90)74-37(20-12-26-68-59(63)64)51(88)70-32-46(81)72-43(30-48(84)85)57(94)78-41(55(92)76-39)28-34-15-5-2-6-16-34)21-22-44(79)65-23-9-7-17-38-52(89)73-36(19-11-25-67-58(61)62)50(87)69-31-45(80)71-42(29-47(82)83)56(93)77-40(54(91)75-38)27-33-13-3-1-4-14-33/h1-6,13-16,35-43H,7-12,17-32,60H2,(H,65,79)(H,66,86)(H,69,87)(H,70,88)(H,71,80)(H,72,81)(H,73,89)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H4,61,62,67)(H4,63,64,68)/t35-,36-,37-,38-,39-,40+,41+,42-,43-/m0/s1 |
Clave InChI |
HBRYUNRKUGWZGH-LMKMLFLWSA-N |
SMILES isomérico |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CC[C@@H](C(=O)NCCCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O |
SMILES canónico |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCC(C(=O)NCCCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)






![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)


![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

